![molecular formula C8H12N2O2 B1675390 Liguzinediol CAS No. 909708-65-2](/img/structure/B1675390.png)
Liguzinediol
Overview
Description
Liguzinediol, also known as 2,5-dimethyl-3,6-dimethyl-pyrazine, is a compound synthesized after the structural modification of ligustrazine . Ligustrazine is an active ingredient of Szechwan Lovage Rhizome . Liguzinediol has been discovered as a potential agent for the treatment of heart failure with low safety risk .
Synthesis Analysis
Liguzinediol is synthesized from 2,5-dimethyl pyrazine via a free radical reaction . A series of long-chain fatty carboxylic mono- and dual-esters of Liguzinediol were synthesized to obtain Liguzinediol alternatives for oral chronic administration .Molecular Structure Analysis
The crystal structure of Liguzinediol has been determined by single-crystal X-ray diffraction analysis . The compound crystallizes in the monoclinic system .Chemical Reactions Analysis
The enzymatic hydrolysis of esters in human plasma and human liver microsomes confirmed that the majority of esters were converted to Liguzinediol . The release profiles varied due to the size and structure of the side chain .Physical And Chemical Properties Analysis
Liguzinediol has enhanced lipophilic properties and decreased solubility as the side chain length increases . All esters showed conspicuous chemical stability in phosphate buffer (pH 7.4) .Safety And Hazards
Liguzinediol should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[5-(hydroxymethyl)-3,6-dimethylpyrazin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h11-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCVYRQRINMKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)CO)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Liguzinediol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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